N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide
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Overview
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is an organic compound that features a benzothiazole ring substituted with a fluorine atom at the 4-position and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Coupling with 3-Methoxybenzamide: The final step involves coupling the fluorinated benzothiazole with 3-methoxybenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interaction of benzothiazole derivatives with biological macromolecules.
Materials Science: It can be utilized in the development of new materials with specific electronic or optical properties.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active site of enzymes, while the methoxybenzamide moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The fluorine atom can also play a role in modulating the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
- 4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
- N’-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Uniqueness
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is unique due to the presence of the methoxybenzamide moiety, which can enhance its binding affinity and specificity towards certain biological targets. Additionally, the fluorine atom can influence the compound’s electronic properties, making it distinct from other benzothiazole derivatives.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c1-20-10-5-2-4-9(8-10)14(19)18-15-17-13-11(16)6-3-7-12(13)21-15/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNBMWVIOWAVTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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